

Application Note: Structure Elucidation of Evolitrine using NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evolitrine, a furoquinoline alkaloid with the IUPAC name 4,7-dimethoxyfuro[2,3-b]quinoline, is a natural product found in various plant species of the Rutaceae family.[1][2] Natural products containing the quinoline scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structural characterization of these molecules is a critical step in drug discovery and development. This application note provides a detailed protocol and data interpretation guide for the structure elucidation of **Evolitrine** using a combination of modern nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Data Presentation

A comprehensive analysis of 1D and 2D NMR spectra, in conjunction with HRMS data, allows for the unambiguous structural assignment of **Evolitrine**. The quantitative data obtained from these analyses are summarized below.

Table 1: NMR Spectroscopic Data for Evolitrine (CDCl₃)



Atom No.	¹ H Chemical Shift (δ ppm), Multiplicity (J in Hz)	¹³ C Chemical Shift (δ ppm)	Key HMBC Correlations (¹H →
2	7.55, d (2.4)	144.1	C-3, C-3a, C-9a
3	6.95, d (2.4)	105.0	C-2, C-3a, C-9a
3a	-	155.2	-
4	-	164.5	-
4-OCH₃	4.38, s	59.5	C-4
5	7.98, d (9.0)	120.5	C-6, C-7, C-8a
6	7.15, dd (9.0, 2.5)	115.8	C-5, C-7, C-8, C-8a
7	-	161.0	-
7-OCH₃	4.05, s	56.2	C-7
8	7.30, d (2.5)	98.5	C-6, C-7, C-8a, C-9
8a	-	148.0	-
9	-	118.2	-
9a	-	142.8	-

Table 2: High-Resolution Mass Spectrometry Data for

Evolitrine

lon	Calculated m/z	Measured m/z	Formula
[M+H] ⁺	230.0817	230.0815	C13H12NO3+
[M+H-CH₃]+	215.0582	215.0580	C12H8NO3+
[M+H-CO]+	202.0868	202.0865	C12H12NO2+
[M+H-CH₃-CO]+	187.0633	187.0631	C11H8NO2+



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified Evolitrine in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A 500 MHz NMR spectrometer equipped with a cryoprobe.

1D NMR Spectra Acquisition:

- ¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.
- ¹³C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

2D NMR Spectra Acquisition:

- COSY (Correlation Spectroscopy): Acquire with a spectral width of 12 ppm in both dimensions, 256 increments in the indirect dimension, 8 scans per increment, and a relaxation delay of 1.5 s.
- HSQC (Heteronuclear Single Quantum Coherence): Acquire with a spectral width of 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. Set the experiment to be optimized for a one-bond coupling constant (¹JCH) of 145 Hz. Acquire 128 increments in the indirect dimension with 16 scans per increment and a relaxation delay of 1.5 s.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. Set the experiment to be optimized for



long-range coupling constants of 8 Hz. Acquire 256 increments in the indirect dimension with 32 scans per increment and a relaxation delay of 2.0 s.

Data Processing:

 Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sinebell window function before Fourier transformation of the 2D data.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Evolitrine** in methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation:

 A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with a UHPLC (Ultra-High-Performance Liquid Chromatography) system.

LC-HRMS Analysis:

- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions. Use a collision energy ramp to obtain fragmentation spectra.



Structure Elucidation and Data Interpretation

The structure of **Evolitrine** was elucidated by a stepwise interpretation of the spectroscopic data.

3.1 Mass Spectrometry Analysis: The HRMS data provided the molecular formula C₁₃H₁₁NO₃ for the protonated molecule [M+H]⁺ at m/z 230.0815, confirming the molecular weight of **Evolitrine** as 229.23 g/mol . The key fragment ions observed in the MS/MS spectrum suggest the loss of a methyl radical (-CH₃) and carbon monoxide (-CO), which are characteristic fragmentation patterns for methoxy-substituted quinoline alkaloids.

3.2 ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum showed signals corresponding to aromatic protons and two methoxy groups. The ¹³C NMR spectrum revealed 13 distinct carbon signals, consistent with the molecular formula.

3.3 2D NMR Analysis:

- COSY: The COSY spectrum established the proton-proton coupling networks. A correlation between the protons at δ 7.55 (H-2) and δ 6.95 (H-3) confirmed the furan ring protons.
 Another correlation between δ 7.98 (H-5) and δ 7.15 (H-6), and between δ 7.15 (H-6) and δ 7.30 (H-8) established the connectivity within the quinoline ring system.
- HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon, allowing for the assignment of the protonated carbons (see Table 1).
- HMBC: The HMBC spectrum was crucial for establishing the overall connectivity of the
 molecule by identifying long-range (2-3 bond) correlations between protons and carbons.
 Key HMBC correlations are listed in Table 1 and visualized in the workflow below. For
 example, the correlation from the methoxy protons at δ 4.38 to the carbon at δ 164.5
 confirmed the position of one methoxy group at C-4. Similarly, the correlation from the
 methoxy protons at δ 4.05 to the carbon at δ 161.0 placed the second methoxy group at C-7.

Visualizations



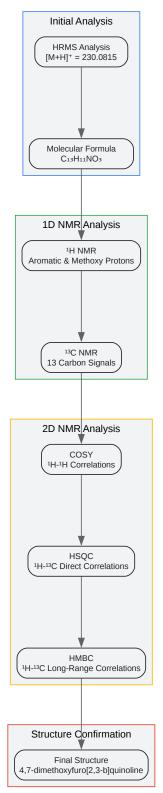


Figure 1: Workflow for Evolitrine Structure Elucidation

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Caption: Workflow for the structure elucidation of **Evolitrine**.



Caption: Key HMBC correlations confirming the structure of **Evolitrine**.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and efficient workflow for the complete structure elucidation of natural products like **Evolitrine**. The detailed protocols and data interpretation guide presented in this application note can be readily adapted for the characterization of other furoquinoline alkaloids and related small molecules, thereby accelerating drug discovery and development efforts.

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References

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- 2. researchgate.net [researchgate.net]
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